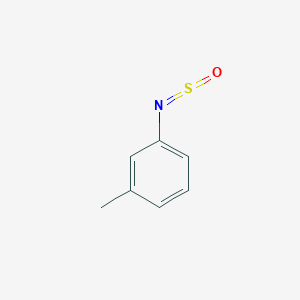

1-Méthyl-3-(sulfinylamino)benzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-(sulfinylamino)benzene is an organic compound with the molecular formula C7H9NOS It is a derivative of benzene, where a methyl group and a sulfinylamino group are attached to the benzene ring

Applications De Recherche Scientifique

1-Methyl-3-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

1-Methyl-3-(sulfinylamino)benzene is a compound that contains a sulfonamide functional group . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

The sulfonamide group in 1-Methyl-3-(sulfinylamino)benzene likely interacts with its targets (carbonic anhydrase and dihydropteroate synthetase) by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital cofactor for various enzymatic reactions .

Pharmacokinetics

The adme properties of sulfonamides are generally well-studied, and these compounds are known for their good oral bioavailability and wide distribution in the body .

Result of Action

The molecular and cellular effects of 1-Methyl-3-(sulfinylamino)benzene’s action would be the result of the inhibition of its target enzymes. This could lead to a decrease in intraocular pressure (useful in treating glaucoma), increased urine output (diuresis), and potential disruption of bacterial folic acid synthesis .

Action Environment

The action, efficacy, and stability of 1-Methyl-3-(sulfinylamino)benzene could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the sulfonamide group, potentially impacting its ability to bind to its target enzymes . Additionally, the presence of other substances could affect its absorption and distribution within the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the reaction of 3-nitrotoluene with a sulfinylating agent, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the reduction process .

Industrial Production Methods: In an industrial setting, the production of 1-Methyl-3-(sulfinylamino)benzene may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form sulfinyl derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Typical conditions involve the use of electrophiles like halogens (e.g., bromine, chlorine) in the presence of catalysts such as aluminum chloride (AlCl3).

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Sulfinyl derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

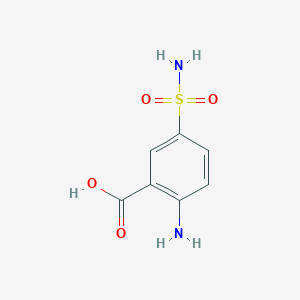

Comparaison Avec Des Composés Similaires

- 1-Methyl-4-(sulfinylamino)benzene

- 1-Methyl-2-(sulfinylamino)benzene

- 1-Methyl-3-(sulfonylamino)benzene

Comparison: 1-Methyl-3-(sulfinylamino)benzene is unique due to the position of the sulfinylamino group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic substitution reactions and varying degrees of stability under different conditions .

Propriétés

IUPAC Name |

1-methyl-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-3-2-4-7(5-6)8-10-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYREKXAVNLIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306881 |

Source

|

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-43-4 |

Source

|

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)